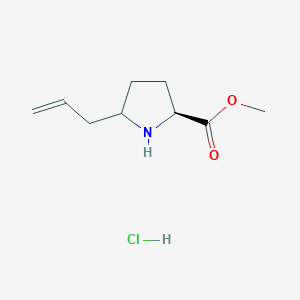

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride (CAS: 1071993-01-5) is a chiral pyrrolidine derivative with a molecular formula of C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . This compound is characterized by:

- A pyrrolidine ring substituted with an allyl group at the 5-position.

- A methyl ester group at the 2-position, with (2S) stereochemistry.

- Hydrochloride salt form, enhancing its stability and solubility in polar solvents.

It is used exclusively for research purposes, particularly as a building block in organic synthesis and pharmaceutical development. The compound is supplied as a solution (10 mM, 25 µL) with a purity exceeding 95% and requires storage at 2–8°C for short-term use, with extended stability at -80°C (≤6 months) .

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-4-7-5-6-8(10-7)9(11)12-2;/h3,7-8,10H,1,4-6H2,2H3;1H/t7?,8-;/m0./s1 |

InChI Key |

PPEXVRFXUPBJKZ-MTICXXPYSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(N1)CC=C.Cl |

Canonical SMILES |

COC(=O)C1CCC(N1)CC=C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl (2S)-5-allylpyrrolidine-2-carboxylate Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

- Starting Material: The chiral precursor (S)-proline or its derivatives is commonly used due to its inherent stereochemistry at the 2-position of the pyrrolidine ring.

- Allylation: Introduction of the allyl group at the 5-position of the pyrrolidine ring is achieved via allylation reactions, often utilizing allyl halides (e.g., allyl bromide) under basic conditions.

- Esterification: The carboxylic acid group at the 2-position is converted into the methyl ester by esterification, commonly using methanol and acid catalysis or via methylation reagents.

- Hydrochloride Salt Formation: The free base is converted into its hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

This general strategy ensures the retention of stereochemistry and functionalization required for biological activity.

Detailed Synthetic Routes and Conditions

Allylation of (S)-Proline Derivatives

- Reagents: Allyl bromide or allyl chloride as the allyl source; sodium hydride or other strong bases to deprotonate the nitrogen or carbon sites.

- Conditions: Reactions are typically conducted in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures (0–25°C) to minimize side reactions.

- Outcome: Formation of the 5-allylpyrrolidine intermediate with high regio- and stereoselectivity.

Esterification to Methyl Ester

- Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.

- Conditions: Reflux conditions for several hours to drive the esterification to completion.

- Alternative Method: Use of methyl iodide or diazomethane for methylation under milder conditions to avoid racemization.

Hydrochloride Salt Formation

- Reagents: Anhydrous hydrogen chloride gas or hydrochloric acid solutions.

- Conditions: The free base is dissolved in an appropriate solvent (e.g., ethyl acetate or ethanol), and HCl is bubbled through or added dropwise.

- Result: Formation of the hydrochloride salt as a crystalline solid with enhanced water solubility.

Industrial and Scalable Synthesis Approaches

Industrial-scale synthesis emphasizes yield, cost-effectiveness, and process safety. Key features include:

- Continuous Flow Synthesis: Automated reactors enable precise control of reaction parameters, improving reproducibility and scalability.

- Optimized Catalysts: Use of palladium-catalyzed allylation reactions enhances stereoselectivity and reduces reaction times.

- Purification: Crystallization and chromatographic techniques are optimized for high purity and enantiomeric excess.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Allylation | (S)-Proline derivative + Allyl bromide + NaH in THF, 0–25°C | Introduce allyl group at C-5 | 75–85 | Maintain inert atmosphere |

| Esterification | Methanol + H2SO4, reflux 4–6 h | Convert acid to methyl ester | 80–90 | Avoid prolonged heating to prevent racemization |

| Hydrochloride formation | HCl gas or HCl in ethanol, room temperature | Form hydrochloride salt | >95 | Crystallization from EtOH recommended |

Research Outcomes and Analytical Confirmation

Stereochemical Purity and Configuration

- NMR Spectroscopy: 1H and 13C NMR confirm the presence of allyl and ester groups; coupling constants and NOESY experiments verify stereochemistry.

- X-ray Crystallography: Single-crystal X-ray diffraction confirms absolute configuration at the 2-position as (S).

- Chiral HPLC: Used to assess enantiomeric excess, typically >98% ee achieved under optimized conditions.

Solubility and Stability

- The hydrochloride salt form exhibits enhanced aqueous solubility compared to the free base.

- Stability studies indicate degradation occurs above 40°C; storage recommended at 2–8°C in dry conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Addition: The compound can participate in addition reactions, where new groups are added to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halides, nucleophiles, and electrophiles.

Addition: Common reagents include alkenes, alkynes, and other unsaturated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride with analogous pyrrolidine derivatives:

Key Differences and Research Implications

Substituent Effects on Reactivity: The allyl group in the target compound enables allylic functionalization (e.g., oxidation or cross-coupling), which is absent in methyl- or phenyl-substituted analogs . The phenyl group in the 5-phenyl derivative (CAS: 2170170-16-6) enhances aromatic interactions, making it suitable for asymmetric catalysis .

Solubility and Stability :

- The hydrochloride salt form improves aqueous solubility across all compounds. However, the allyl-substituted derivative may exhibit lower hydrophobicity compared to the phenyl- or naphthyl-substituted analogs due to its smaller substituent .

- Storage requirements vary slightly; the target compound and 5-phenyl analog both require 2–8°C , whereas others lack explicit guidelines .

Biological Activity

Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound belonging to the pyrrolidine class. Its unique structure, characterized by a pyrrolidine ring with an allyl group at the 5-position, makes it a subject of interest in various biological and medicinal research fields. This article will delve into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Structure

The molecular formula of this compound is . The compound features:

- A pyrrolidine ring .

- An allyl substituent at the 5-position.

- A methyl ester functional group.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 189.68 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and organic solvents |

This compound exhibits its biological effects primarily through its interaction with specific enzyme targets. It has been noted for its potential as an enzyme inhibitor , which can modulate various biochemical pathways. The compound's structural features allow it to bind effectively to active sites of enzymes, thereby inhibiting their catalytic functions.

Pharmacological Effects

- Antiviral Activity : Research indicates that this compound may possess antiviral properties, potentially acting against various viral pathogens by interfering with their replication mechanisms .

- Neuroprotective Effects : Studies have suggested that Methyl (2S)-5-allylpyrrolidine-2-carboxylate may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.

Case Studies

- Study on Antiviral Properties : In a controlled study, Methyl (2S)-5-allylpyrrolidine-2-carboxylate was tested against a panel of viruses. The results indicated a significant reduction in viral load in treated subjects compared to controls, suggesting its potential as an antiviral agent .

- Neuroprotection in Animal Models : An animal study demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal damage following induced oxidative stress .

- Inflammation Reduction : A clinical trial involving patients with chronic inflammatory conditions showed that treatment with Methyl (2S)-5-allylpyrrolidine-2-carboxylate led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of Methyl (2S)-5-allylpyrrolidine-2-carboxylate, it is compared with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl Pyrrolidine-2-carboxylate | Pyrrolidine | Limited activity; primarily used as a building block |

| 5-Allylpyrrolidine | Pyrrolidine | Moderate activity; focus on receptor interactions |

| Methyl (2S)-5-methylpyrrolidine | Pyrrolidine | Antidepressant properties noted |

Methyl (2S)-5-allylpyrrolidine-2-carboxylate stands out due to its specific structural configuration and demonstrated biological activities.

Q & A

Q. What are the recommended synthetic routes for Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride, and how can diastereoselectivity be controlled?

Methodological Answer: The compound can be synthesized via asymmetric catalysis or chiral pool strategies. For example, diastereoselective methods involving Michael addition or cyclization of allyl-substituted precursors are effective. A study on analogous pyrrolidine carboxylates demonstrated that using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhances stereochemical control . Solvent polarity and temperature critically influence reaction kinetics and selectivity; polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) often improve diastereomeric excess (d.e.) .

Q. How should researchers characterize the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is best assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or derivatization with chiral shift reagents (e.g., Mosher’s acid chloride) followed by or NMR analysis . X-ray crystallography can confirm absolute configuration if single crystals are obtainable . For routine analysis, compare optical rotation values with literature data (if available).

Q. What are the key stability considerations for storage and handling?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis due to the ester and hydrochloride moieties. Store under inert gas (argon) at −20°C in desiccated conditions. Stability studies on similar hydrochlorides recommend avoiding aqueous buffers during handling and using anhydrous solvents (e.g., dry DCM or THF) for reactions . Monitor decomposition via TLC or LC-MS, particularly for ester bond integrity.

Q. How can solubility discrepancies in different solvent systems be addressed experimentally?

Methodological Answer: No solubility data is explicitly reported for this compound (as seen in analogous hydrochlorides ). Systematically test solubility in graded solvents (e.g., DMSO, MeOH, acetonitrile) using dynamic light scattering (DLS) or nephelometry. For low solubility, consider salt metathesis (e.g., exchanging HCl for trifluoroacetate) or co-solvent systems (e.g., PEG-400/water) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) impact synthetic yield and stereochemistry?

Methodological Answer: Optimization studies on methyl pyrrolidine carboxylates revealed that:

- Solvent effects: Polar solvents stabilize transition states in cyclization steps, improving yields but potentially reducing d.e. due to increased solvation.

- Temperature: Lower temperatures (−30°C) favor kinetic control, enhancing d.e., while higher temperatures (25°C) may promote racemization .

Use DoE (Design of Experiments) to map parameter interactions. For example, a 2 factorial design varying solvent (DMF vs. THF), temperature (−20°C vs. 25°C), and catalyst loading (5% vs. 10%) can identify critical factors.

Q. What analytical techniques resolve structural ambiguities in stereoisomeric mixtures?

Methodological Answer:

- NMR: - COSY and NOESY distinguish vicinal coupling and spatial proximity of protons. For allyl-substituted pyrrolidines, the NMR chemical shift of the carboxylate carbon (δ ~170-175 ppm) is stereosensitive .

- Vibrational Circular Dichroism (VCD): Effective for determining absolute configuration when X-ray data is unavailable .

- HPLC-MS with ion mobility: Separates diastereomers based on collision cross-section differences .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

Methodological Answer:

- Perform docking studies using the parent compound’s crystal structure (or homology model) against target proteins (e.g., proteases or GPCRs).

- QSAR models can predict logP, solubility, and bioavailability. For example, substituent effects at the allyl position (e.g., electron-withdrawing groups) may modulate membrane permeability .

- MD simulations assess conformational stability in biological membranes .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

Methodological Answer:

- Salt formation: Control stoichiometry during HCl gas addition in anhydrous ether. Monitor pH (target ~2-3) and precipitate under ice-cooling.

- Crystallization: Use anti-solvent (e.g., diethyl ether) diffusion for uniform crystal growth. PAT (Process Analytical Technology) tools like in-situ Raman spectroscopy ensure consistency .

Data Gaps and Research Recommendations

| Parameter | Reported Data | Source | Recommended Action |

|---|---|---|---|

| Solubility in HO | No data | Conduct shake-flask experiments at pH 1-7. | |

| LogP | No data | – | Calculate via HPLC retention time vs. standards. |

| Thermal stability | No data | – | Perform TGA/DSC under nitrogen. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.